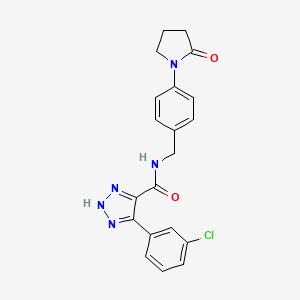

![molecular formula C20H16FN3O4S2 B2542951 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941980-75-2](/img/structure/B2542951.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

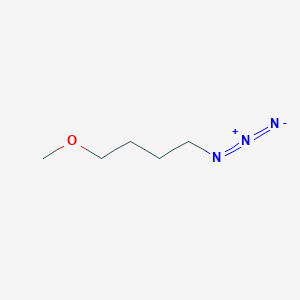

The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a benzodioxole moiety, a thiazole ring, and an acetamide group, which are common in various pharmacologically active compounds. The presence of a fluorophenyl group could also indicate the potential for specific biological interactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting with basic heterocyclic structures such as benzothiazole or benzo[d]thiazol. For instance, the synthesis of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole, followed by acylation and further functionalization . Similarly, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives includes the substitution of the thiazole ring and the addition of various functional groups to achieve the desired biological activity . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate fluorophenylamino and benzo[d][1,3]dioxol-5-yl components at the relevant steps.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that are known to interact with biological targets. The benzothiazole ring, in particular, is a common feature in molecules with antibacterial and antitumor properties . The fluorophenyl group may enhance binding affinity to certain proteins due to its electronegativity and size, which can fit into hydrophobic pockets of enzymes or receptors.

Chemical Reactions Analysis

Compounds with thiazole and acetamide groups can undergo various chemical reactions, including nucleophilic substitution and electrophilic addition. The presence of an amino group on the fluorophenyl moiety could also participate in reactions such as amide bond formation or be modified through acylation or alkylation to alter the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular architecture. The pKa values of related compounds indicate the presence of acidic and basic centers, which can affect solubility, absorption, and distribution within biological systems . The lipophilicity introduced by the benzodioxole and fluorophenyl groups could also impact the compound's ability to cross cell membranes and reach intracellular targets .

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For example, certain N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives exhibit anti-HIV activity , while others with a thiazolyl N-benzyl-substituted acetamide structure show Src kinase inhibitory and anticancer activities . Additionally, derivatives containing the benzothiazole ring have been reported to possess antibacterial properties . These studies suggest that the compound may also have potential as a therapeutic agent, although specific case studies on this exact molecule were not provided.

科学的研究の応用

Structure-Activity Relationships in PI3K/mTOR Inhibitors

Research has explored the structural modifications of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors to enhance metabolic stability. Modifications to the heterocyclic rings in these compounds have been investigated to reduce metabolic deacetylation, aiming to improve their efficacy as cancer therapeutics (Stec et al., 2011).

Antitumor Activity of Benzothiazole Derivatives

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity against a range of human tumor cell lines. These studies highlight the potential of benzothiazole structures as pharmacophores in the development of new anticancer agents (Yurttaş et al., 2015).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted acetamide derivatives containing thiazole rings have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds represent a new class of Src kinase inhibitors with potential therapeutic applications in cancer treatment (Fallah-Tafti et al., 2011).

Anti-inflammatory Activity

Compounds with a specific structural focus on N-(3-chloro-4-fluorophenyl)-2- derivatives have been synthesized and evaluated for their anti-inflammatory activity, indicating the therapeutic potential of these molecules in treating inflammatory conditions (Sunder & Maleraju, 2013).

Anticonvulsant Evaluation of Indoline Derivatives

Studies on indoline derivatives of benzothiazole acetamide have shown significant anticonvulsant activity in animal models, providing insights into the design of new antiepileptic drugs (Nath et al., 2021).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4S2/c21-12-1-3-13(4-2-12)22-19(26)10-30-20-24-15(9-29-20)8-18(25)23-14-5-6-16-17(7-14)28-11-27-16/h1-7,9H,8,10-11H2,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUZBLCDHRFYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-3-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2542870.png)

![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)

![7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one](/img/no-structure.png)

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)